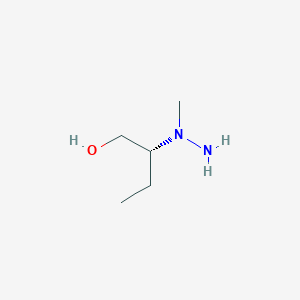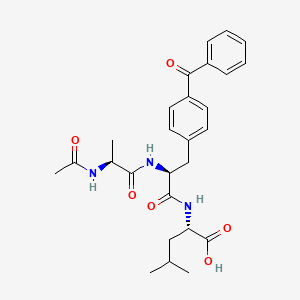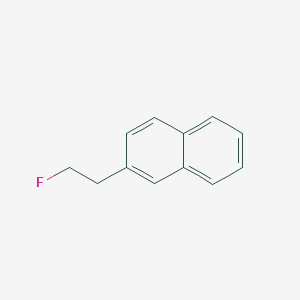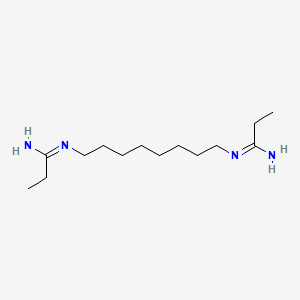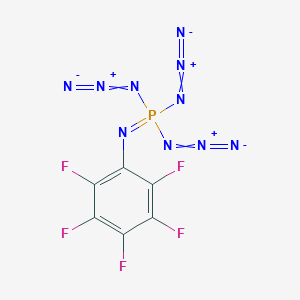
3-(4-Chlorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide is a chemical compound that belongs to the class of pyrimidinium salts This compound is characterized by the presence of a chlorophenyl group attached to a tetrahydropyrimidinium ring, with an iodide counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine, followed by cyclization and quaternization steps. One common method involves the following steps:
Condensation Reaction: 4-chlorobenzaldehyde reacts with methylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as an acid, to form the tetrahydropyrimidine ring.
Quaternization: The resulting tetrahydropyrimidine is then quaternized with methyl iodide to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidinium ring.
Substitution Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, cyano, and thiol derivatives.
Oxidation: Products include N-oxides and other oxidized forms.
Reduction: Products include reduced forms of the pyrimidinium ring.
科学的研究の応用
3-(4-Chlorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-(4-Bromophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide
- 3-(4-Fluorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide
- 3-(4-Methylphenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide
Uniqueness
3-(4-Chlorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.
特性
CAS番号 |
316162-00-2 |
|---|---|
分子式 |
C11H14ClIN2 |
分子量 |
336.60 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-methyl-5,6-dihydro-4H-pyrimidin-3-ium;iodide |
InChI |
InChI=1S/C11H14ClN2.HI/c1-13-7-2-8-14(9-13)11-5-3-10(12)4-6-11;/h3-6,9H,2,7-8H2,1H3;1H/q+1;/p-1 |
InChIキー |
KKXYHDBCUWUQFM-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CN(CCC1)C2=CC=C(C=C2)Cl.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
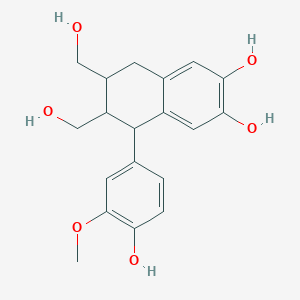
![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)
![Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-](/img/structure/B14251419.png)
![(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole](/img/structure/B14251427.png)
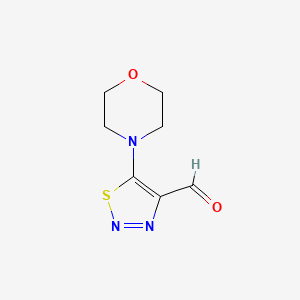
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
